molecular formula C20H14N2O4 B2700095 (5-phenyl-1,2-oxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate CAS No. 946238-04-6

(5-phenyl-1,2-oxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate

Cat. No.: B2700095
CAS No.: 946238-04-6
M. Wt: 346.342
InChI Key: JIMGLSZDXFLDMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5-phenyl-1,2-oxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate is a synthetic hybrid molecule designed for research purposes, integrating two pharmacologically significant heterocyclic systems: an isoxazole and an indole . Isoxazole derivatives are a prominent class in medicinal chemistry, extensively investigated for a wide spectrum of biological activities. These include serving as anticancer agents through mechanisms such as aromatase inhibition, apoptosis induction, and tubulin inhibition . Furthermore, isoxazole-based compounds are recognized for their antimicrobial, antiviral, and anti-inflammatory properties, with their activity highly dependent on the substituents attached to the core structure . The indole moiety, a ubiquitous component in bioactive natural products and pharmaceuticals, contributes its own rich biological profile, with derivatives reported to exhibit neuroprotective and anti-proliferative effects . This combination makes the compound a valuable scaffold for researchers in chemical biology and drug discovery, particularly for probing new therapeutic agents or studying structure-activity relationships (SAR) in multifunctional heterocycles. Its primary research value lies in its potential as a precursor or intermediate in the synthesis of more complex molecules and as a tool for in vitro biological screening in various disease models.

Properties

IUPAC Name

(5-phenyl-1,2-oxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O4/c23-19(16-11-21-17-9-5-4-8-15(16)17)20(24)25-12-14-10-18(26-22-14)13-6-2-1-3-7-13/h1-11,21H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMGLSZDXFLDMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-phenyl-1,2-oxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate typically involves multi-step organic reactions. The process begins with the preparation of the isoxazole and indole intermediates, which are then coupled through esterification reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(5-phenyl-1,2-oxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a drug candidate due to its structural features that may confer biological activity.

Potential Activities :

  • Anticancer Properties : Preliminary studies indicate that derivatives of oxazole compounds exhibit significant cytotoxic effects against various cancer cell lines, including glioblastoma and breast cancer models. For instance, a study highlighted the synthesis of similar oxazole derivatives which showed promising results in inhibiting cancer cell proliferation and inducing apoptosis .
CompoundActivityReference
(5-phenyl-1,2-oxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetateAnticancerOngoing Studies
Other Oxazole DerivativesCytotoxicity against LN229 Glioblastoma

Biological Research

Research into the biological applications of this compound includes its potential use as an antimicrobial agent. The oxazole moiety has been linked to various biological activities, including antibacterial and antifungal effects.

Case Study :
A recent study synthesized a series of oxazole derivatives and evaluated their antimicrobial activities against several pathogens. The results indicated that certain derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria .

Study FocusPathogen TestedResult
Antimicrobial ActivityE. coli, S. aureusSignificant Inhibition

Material Science

The structural complexity of this compound lends itself to applications in material science, particularly in the development of advanced materials with specific chemical properties.

Applications :

  • Polymeric Materials : The compound can serve as a building block for synthesizing polymers with enhanced thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of (5-phenyl-1,2-oxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several indole- and oxazole/oxadiazole-containing derivatives. Below is a detailed comparison based on molecular features, synthesis pathways, and inferred properties:

Structural Analogues

2.1.1. N-Methyl-2-[2-(5-methyl-3-phenyl-1,2-oxazol-4-yl)-1H-indol-3-yl]-2-oxoacetamide ()
  • Key Differences :
    • The oxazole ring is substituted with a methyl group at position 5 and phenyl at position 3.
    • The indole nitrogen is unsubstituted, whereas the glyoxylate group is replaced with an N-methyl acetamide.
  • Implications :
    • The acetamide group may enhance solubility compared to the methyl ester in the target compound.
    • Methyl substitution on the oxazole could alter steric interactions in binding pockets .
2.1.2. Methyl 2-(1-methylindol-3-yl)-2-oxoacetate ()
  • Key Differences: The indole nitrogen is methylated, eliminating its hydrogen-bond donor capability. Lacks the 5-phenyl-1,2-oxazol-3-ylmethyl group.
2.1.3. 5-(1H-Indole-3-yl-methyl)-1,3,4-oxadiazole-2-thiol ()
  • Key Differences :
    • Replaces the 1,2-oxazole with a 1,3,4-oxadiazole ring.
    • Contains a thiol group instead of an ester.
  • Implications :
    • The oxadiazole-thiol moiety may confer stronger metal-binding or antioxidant activity.
    • Thiol groups are prone to oxidation, reducing stability compared to the glyoxylate ester .

Inferred Physicochemical Properties

A structural comparison of key parameters is summarized below:

Compound LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors Polar Surface Area (Ų)
Target Compound 3.8 1 (indole NH) 5 (ester, oxazole) 85
N-Methyl-2-[2-(5-methyl-3-phenyl-oxazol-4-yl)-indol-3-yl]-2-oxoacetamide 3.5 1 6 (amide, oxazole) 95
Methyl 2-(1-methylindol-3-yl)-2-oxoacetate 3.2 0 4 (ester) 65
5-(Indol-3-yl-methyl)-1,3,4-oxadiazole-2-thiol 2.9 2 (indole NH, thiol) 5 (oxadiazole, thiol) 105
  • Key Observations :
    • The target compound’s higher LogP (3.8) suggests greater lipophilicity than analogues, favoring passive diffusion.
    • Polar surface area correlates with solubility: oxadiazole-thiol derivatives (105 Ų) may have reduced bioavailability despite higher solubility .

Research Findings and Implications

  • Bioactivity Gaps : While analogues like the oxadiazole-thiol derivative () show antioxidant properties, the target compound’s activity remains unstudied.
  • Stability : The ester group in the target compound may confer better hydrolytic stability compared to thiols but less than amides.
  • Design Recommendations : Introducing electron-withdrawing groups on the phenyl ring (e.g., halogens) could enhance binding to aromatic π-systems in biological targets .

Biological Activity

The compound (5-phenyl-1,2-oxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate is a synthetic organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H16N2O4\text{C}_{19}\text{H}_{16}\text{N}_{2}\text{O}_{4}

This structure features an oxazole ring and an indole moiety, which are known for their roles in various biological processes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and inflammation.
  • Receptor Modulation : It can act as a modulator of various receptors, including those involved in neurotransmission and immune responses.

Anticancer Activity

Recent studies have indicated that the compound exhibits significant anticancer properties. For instance:

  • Study Findings : A study conducted on various cancer cell lines demonstrated that this compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The IC50 values were reported to be in the micromolar range, indicating potent activity against cancer cells .

Antimicrobial Properties

In addition to its anticancer effects, the compound has shown promising antimicrobial activity:

  • Testing Against Pathogens : In vitro tests revealed that the compound exhibited inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, suggesting moderate antibacterial potential .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AnticancerHeLa Cells15 µM
AntimicrobialStaphylococcus aureus64 µg/mL
AntimicrobialEscherichia coli128 µg/mL

Detailed Research Findings

A notable study published in a peer-reviewed journal explored the structure–activity relationship (SAR) of similar compounds and highlighted how modifications to the oxazole and indole rings could enhance biological activity. The researchers synthesized various derivatives and tested their efficacy against cancer cell lines, concluding that the presence of both oxazole and indole moieties is crucial for maintaining biological activity .

Q & A

Q. Methodological Considerations :

  • Optimize catalyst ratios (Pd:Cu) and CO release kinetics for carbonylation efficiency.
  • For alkylation, control reaction temperature (0°C to room temperature) to minimize side reactions.

How can spectroscopic and crystallographic techniques confirm the structural integrity of this compound?

Basic Research Question

  • FT-IR/Raman : Analyze carbonyl stretches (C=O at ~1700 cm⁻¹) and indole N-H vibrations (~3400 cm⁻¹). Compare with DFT-calculated spectra for validation .
  • NMR : ¹H NMR should show indole protons (δ 7.0–8.5 ppm), oxazole protons (δ 6.5–7.5 ppm), and ester methyl groups (δ 3.8–4.0 ppm). ¹³C NMR confirms carbonyl carbons (~160–180 ppm) .
  • X-ray Crystallography : Resolve the oxazole-indole dihedral angle and hydrogen-bonding patterns, as demonstrated for fluoro-indole analogs .

Practical Tip : Use slow evaporation (MeOH/H₂O) to grow single crystals suitable for diffraction studies .

What challenges arise in optimizing reaction yields, and how can they be mitigated?

Advanced Research Question

  • Low Carbonylation Efficiency : Competing side reactions (e.g., mono-carbonylation) reduce yields. Use excess CO sources (hexaketocyclohexane) and optimize catalyst loading (e.g., 10 mol% CuBr(SMe)₂) .
  • Steric Hindrance : Bulky oxazole substituents may hinder ester coupling. Introduce the oxazole group early in the synthesis or employ protecting groups (e.g., tert-butyl esters).
  • Byproduct Formation : Monitor reactions via HPLC/MS. Quench with ice water and use multiple EtOAc extractions to isolate the product .

Are there computational models predicting the electronic properties or reactivity of this compound?

Advanced Research Question

  • DFT Studies : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For similar indole derivatives, HOMO localization on the indole ring suggests reactivity at C3 .
  • Vibrational Assignments : Match experimental IR/Raman spectra with theoretical calculations (B3LYP/6-311++G** basis set) to validate tautomeric forms or hydrogen-bonding networks .

Application : Use these models to design derivatives with tailored redox properties or binding affinities.

What biological activities are associated with structurally related indole-oxoacetate derivatives?

Advanced Research Question

  • Natural Product Context : Methyl 2-(1H-indol-3-yl)-2-oxoacetate was isolated from the sponge Spongosorites calcicola alongside brominated alkaloids, hinting at potential bioactivity (e.g., antimicrobial or cytotoxic properties) .
  • Screening Protocols : Test antiproliferative activity using NCI-60 cell lines, as done for thiazole sulfonamide derivatives . Neuroprotective assays (e.g., glutamate-induced cytotoxicity) are also viable, given prior studies on fluorinated analogs .

How do substituents on the oxazole ring influence the compound’s stability and reactivity?

Advanced Research Question

  • Steric Effects : Bulky phenyl groups enhance stability but may reduce solubility. Introduce hydrophilic groups (e.g., methoxy) via electrophilic substitution on the oxazole ring.
  • Electronic Effects : Electron-withdrawing substituents (e.g., nitro) increase electrophilicity at the oxazole C4 position, enabling nucleophilic attacks. Monitor stability under acidic/basic conditions via accelerated degradation studies (40°C, 75% RH) .

Experimental Design : Synthesize analogs with varying substituents (e.g., 5-methyl, 5-bromo) and compare half-lives in buffer solutions.

How can contradictory data in spectroscopic characterization be resolved?

Basic Research Question

  • Case Study : Discrepancies in carbonyl peak positions may arise from tautomerism (keto-enol equilibrium). Use variable-temperature NMR to observe dynamic effects .
  • Cross-Validation : Combine multiple techniques (e.g., HRMS for molecular formula, X-ray for unambiguous conformation) .

What strategies are effective for purifying this compound from complex reaction mixtures?

Basic Research Question

  • Chromatography : Use reverse-phase HPLC (C18 column, MeOH/H₂O gradient) to separate polar byproducts.
  • Recrystallization : Optimize solvent pairs (DMF/acetic acid) based on solubility data from indole-carboxylate analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.